molecular formula C24H22Cl2N2O3 B4892015 N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide

N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide

Cat. No.: B4892015
M. Wt: 457.3 g/mol
InChI Key: ISFBQYRNZNNFNY-UHFFFAOYSA-N
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Description

N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide is a complex organic compound with the molecular formula C24H22Cl2N2O3 This compound is known for its unique chemical structure, which includes a butoxybenzoyl group and dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Butoxybenzoyl Intermediate: The initial step involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.

    Amidation Reaction: The 4-butoxybenzoyl chloride is then reacted with 3-aminophenylamine to form N-[3-(4-butoxybenzoyl)amino]phenylamine.

    Final Coupling: The final step involves the reaction of N-[3-(4-butoxybenzoyl)amino]phenylamine with 2,4-dichlorobenzoyl chloride under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine.

    Reduction Reactions: The amide group can be reduced to an amine under suitable conditions using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-[3-[(4-butoxybenzyl)amino]phenyl]-2,4-dichlorobenzamide.

    Oxidation: Formation of N-[3-[(4-carboxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide.

Scientific Research Applications

N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chlorine enhances its binding affinity and reactivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(4-methoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide
  • N-[3-[(4-ethoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide
  • N-[3-[(4-propoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide

Uniqueness

N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group influences the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O3/c1-2-3-13-31-20-10-7-16(8-11-20)23(29)27-18-5-4-6-19(15-18)28-24(30)21-12-9-17(25)14-22(21)26/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFBQYRNZNNFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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